molecular formula C7H2Cl2F3NO B1407665 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride CAS No. 1282541-16-5

2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride

Cat. No.: B1407665
CAS No.: 1282541-16-5
M. Wt: 243.99 g/mol
InChI Key: MWLLPPGPIGUJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride is a chemical compound with the molecular formula C7H2Cl2F3NO . It falls under the category of carbonyl chlorides . The compound has a molecular weight of 243.998 .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring with a carbonyl chloride (COCl) group and a trifluoromethyl (CF3) group attached to it . The InChI code for this compound is 1S/C7H2Cl2F3NO/c8-5-1-3(6(9)14)4(2-13-5)7(10,11)12/h1-2H .

Scientific Research Applications

Antimycobacterial Activity

One study explored the synthesis and in vitro antimycobacterial activity of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-1H-1-isonicotinoyl-4,5-dihydropyrazoles. These compounds were synthesized through the cyclocondensation reaction of specific alkenones with isoniazid. Among the synthesized compounds, some showed significant activity against Mycobacterium tuberculosis, including INH-resistant strains, and were found to inhibit mycolic acid biosynthesis (Almeida da Silva et al., 2008).

Coordination Networks

Another research area involves the synthesis of new molecular hosts and coordination networks. Tris(isonicotinoyl)cyclotriguaiacylene was synthesized and used to prepare interwoven 2-D coordination networks with silver(I) cobalt(III) bis(dicarbollide). This work demonstrates the chemical versatility of isonicotinoyl chloride derivatives in forming complex structures with potential applications in materials science (Hardie & Sumby, 2004).

Novel Pesticides Synthesis

The synthesis process of novel pesticides, such as Bistrifluron, utilized derivatives of isonicotinoyl chloride. This synthesis pathway highlights the role of isonicotinoyl chloride derivatives in the development of agricultural chemicals with potent activity against pests. The process demonstrates the compound's utility in producing effective pest management solutions (Liu An-chan, 2015).

Advanced Oxidation Processes

Research on the degradation of pollutants utilizes the derivatives of isonicotinoyl chloride in advanced oxidation processes. A study on the effects of chloride ion on the degradation of Acid Orange 7 by sulfate radical-based advanced oxidation process illustrates the role of these derivatives in environmental remediation efforts. This indicates the potential for isonicotinoyl chloride derivatives in reducing the environmental impact of industrial pollutants (Yuan et al., 2011).

Mechanism of Action

The mechanism of action of 2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride is not explicitly mentioned in the available resources. As a carbonyl chloride, it’s likely to be reactive and may undergo various chemical transformations .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage . It’s also classified as a respiratory system target organ toxicant .

Properties

IUPAC Name

2-chloro-5-(trifluoromethyl)pyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F3NO/c8-5-1-3(6(9)14)4(2-13-5)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLLPPGPIGUJFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)(F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 0.66 g of 2-chloro-5-trifluoromethyl isonicotinic acid and 4 ml of thionyl chloride was heated to reflux for 2.5 hours. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure to give 2-chloro-5-trifluoromethyl isonicotinic acid chloride. A mixture of the resultant 2-chloro-5-trifluoromethyl isonicotinic acid chloride and 4 ml of DMF was added dropwise to a mixture of 0.48 g of 2-amino-4-tert-butylphenol, 0.59 g of triethylamine and 4 ml of DMF while ice-cooling. The reaction mixture was stirred at room temperature for one hour, and stirred while heating at 50° C. for one hour. The mixture was cooled to room temperature, and water was added to the reaction mixture, followed by extraction with ethyl acetate twice. The combined organic layers were washed with water and a saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography to give 0.75 g of N-(5-tert-butyl-2-hydroxyphenyl)-2-chloro-5-trifluoromethylisonicotinamide.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride
Reactant of Route 2
Reactant of Route 2
2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride
Reactant of Route 5
2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride
Reactant of Route 6
Reactant of Route 6
2-Chloro-5-(trifluoromethyl)isonicotinoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.